molecular formula C8H11NO3 B2393910 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one CAS No. 859209-43-1

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2393910
CAS No.: 859209-43-1
M. Wt: 169.18
InChI Key: GSASOQJYEYUIBX-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxy, hydroxyethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with ethylene oxide in the presence of a base, followed by oxidation to introduce the hydroxy group at the 4-position. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy groups, forming a more saturated pyridine derivative.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-keto-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one.

    Reduction: Formation of 4-hydroxy-1-(2-ethyl)-6-methylpyridin-2(1H)-one.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one involves its interaction with various molecular targets and pathways. The hydroxy and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylpyridine: Similar structure but lacks the hydroxyethyl group.

    2-hydroxyethyl-6-methylpyridine: Similar structure but lacks the hydroxy group at the 4-position.

    6-methyl-2-pyridinol: Similar structure but lacks the hydroxyethyl group.

Uniqueness

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one is unique due to the presence of both hydroxy and hydroxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-4-7(11)5-8(12)9(6)2-3-10/h4-5,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSASOQJYEYUIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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